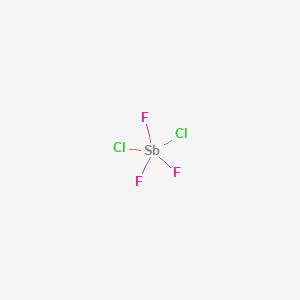
Antimony dichlorotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony dichlorotrifluoride is a chemical compound with the molecular formula Cl₂F₃Sb and a molecular weight of 249.66 g/mol . It is a viscous liquid that can be stored in iron vessels. This compound is highly toxic and is used primarily as a catalyst in the manufacture of organic fluorine compounds .
Méthodes De Préparation
Antimony dichlorotrifluoride can be synthesized through several methods:
Reaction of Antimony Trifluoride with Chlorine: This exothermic reaction involves reacting antimony trifluoride (SbF₃) with chlorine (Cl₂) to produce this compound (SbCl₂F₃).
Reaction of Antimony Pentachloride with Chlorine Trifluoride: Another method involves reacting antimony pentachloride (SbCl₅) with chlorine trifluoride (ClF₃) to yield this compound.
Analyse Des Réactions Chimiques
Antimony dichlorotrifluoride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the manufacture of organic fluorine compounds.
Common reagents used in these reactions include chlorine, chlorine trifluoride, and antimony pentachloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Antimony dichlorotrifluoride has several scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of organic fluorine compounds.
Biology and Medicine:
Industry: It is used in the production of fluorocarbons and other fluorine-containing compounds.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Antimony dichlorotrifluoride can be compared with other antimony halides and fluorides:
Antimony Pentachloride (SbCl₅): Unlike this compound, antimony pentachloride is a solid and is used in different industrial applications.
Antimony Trifluoride (SbF₃): This compound is used in the synthesis of this compound and has different chemical properties and applications.
Tetrachloro(acetylacetonato)antimony(V): This compound has been studied for its crystal structure and nuclear quadrupole resonance properties.
This compound is unique due to its specific use as a catalyst in the manufacture of organic fluorine compounds and its highly toxic nature .
Propriétés
IUPAC Name |
dichloro(trifluoro)-λ5-stibane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.3FH.Sb/h5*1H;/q;;;;;+5/p-5 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTDHPWTBVPOSY-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb](F)(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2F3Sb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334262 |
Source


|
| Record name | Antimony dichlorotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-16-4 |
Source


|
| Record name | Antimony dichlorotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
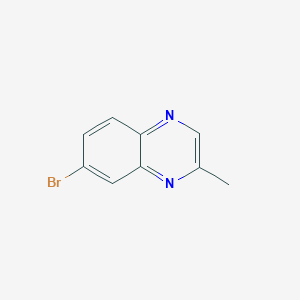

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)
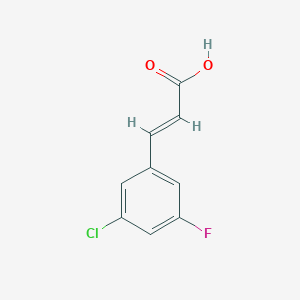
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
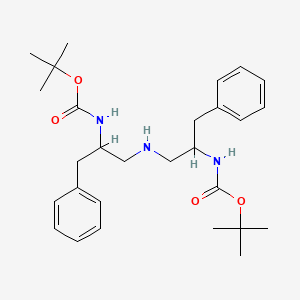
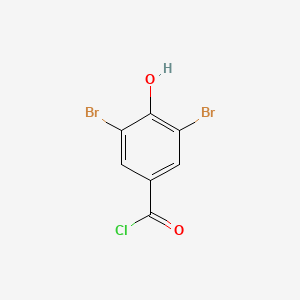
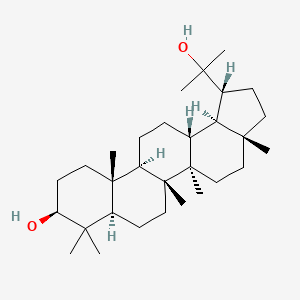
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)

![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)
